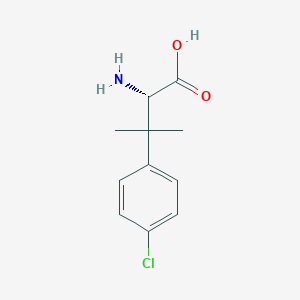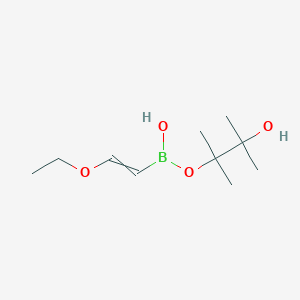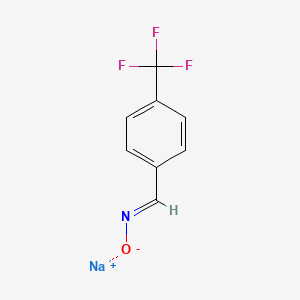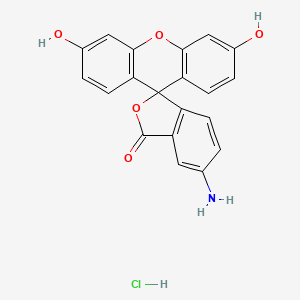
Fluoresceinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoresceinamine hydrochloride is a fluorescent dye widely used in various scientific fields. It is known for its ability to react with primary amines to form highly fluorescent products, making it a valuable tool in biochemical assays and imaging techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoresceinamine hydrochloride can be synthesized through the reaction of fluorescein with ammonia or primary amines under acidic conditions. The reaction typically involves dissolving fluorescein in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding the amine reagent. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by precipitation or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving multiple steps of crystallization and filtration to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Fluoresceinamine hydrochloride primarily undergoes substitution reactions with primary amines. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
The most common reagents used in reactions with this compound are primary amines, which react under mild acidic conditions. Other reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from reactions with this compound are fluorescent derivatives, which are used in various analytical and diagnostic applications. These products exhibit strong fluorescence, making them ideal for use in imaging and detection techniques.
Scientific Research Applications
Fluoresceinamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting primary amines and peptides.
Biology: Employed in cell labeling and tracking studies, as well as in the detection of biomolecules.
Medicine: Utilized in diagnostic imaging, particularly in ophthalmology for angiography and in the detection of corneal injuries.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mechanism of Action
The mechanism of action of fluoresceinamine hydrochloride involves its reaction with primary amines to form a fluorescent product. This reaction is highly specific and occurs rapidly under mild conditions. The fluorescent product can then be detected using fluorescence spectroscopy, providing a sensitive and accurate means of quantifying amines and peptides.
Comparison with Similar Compounds
Fluoresceinamine hydrochloride is unique in its high fluorescence intensity and specificity for primary amines. Similar compounds include:
Fluorescein: A widely used fluorescent dye with similar properties but less specificity for primary amines.
Dansyl chloride: Another fluorescent reagent used for labeling amines, but with different spectral properties.
Naphthalene-2,3-dicarboxaldehyde (NDA): A reagent that reacts with amines to form fluorescent products, but with different excitation and emission wavelengths.
This compound stands out due to its high sensitivity and rapid reaction kinetics, making it a preferred choice for many analytical applications.
Properties
Molecular Formula |
C20H14ClNO5 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,22-23H,21H2;1H |
InChI Key |
JXYVAORZOSVYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


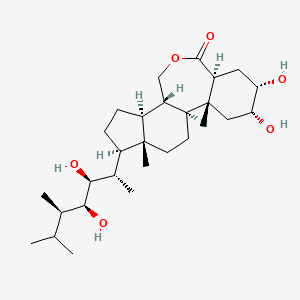
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)
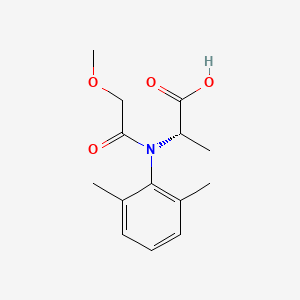

![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
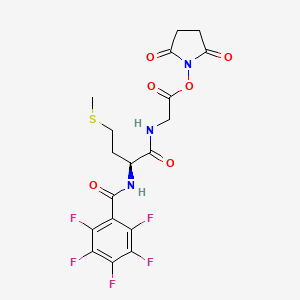
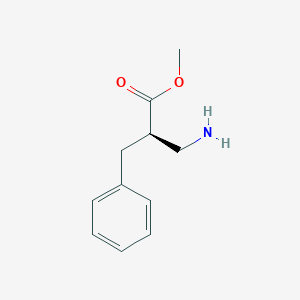
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
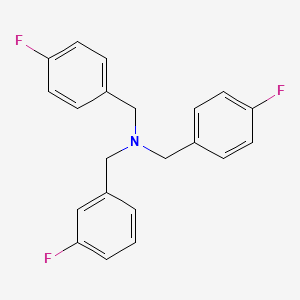
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
